Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a triazolo[4,3-a]pyrimidinone moiety linked via a thioacetamido group. This structure is synthesized through cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by further functionalization to introduce the triazolo-pyrimidinone-thioacetamido chain .
Properties
IUPAC Name |
ethyl 2-[[2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-2-27-16(26)14-10-5-3-4-6-11(10)29-15(14)19-13(25)9-28-18-22-21-17-20-12(24)7-8-23(17)18/h7-8H,2-6,9H2,1H3,(H,19,25)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMBTBVMGYBLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C=CC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure combining a triazole moiety with a thioacetamido group and a tetrahydrobenzo[b]thiophene scaffold. This article aims to summarize the biological activities associated with this compound based on existing literature.
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its diverse biological activity including antifungal and antibacterial properties.
- Thioamide Group : Often associated with enhanced biological activity due to increased reactivity.
- Tetrahydrobenzo[b]thiophene : This moiety contributes to the lipophilicity and potential bioavailability of the compound.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Triazolo[4,3-a]pyrimidines have shown moderate to high antimicrobial activities against various bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the thio group in this compound may enhance its activity against resistant strains.
Anticancer Potential
The incorporation of triazole derivatives has been linked to anticancer activities. Studies have demonstrated that:
- Inhibition of Cancer Cell Proliferation : Compounds with triazole structures have been reported to inhibit cell proliferation in various cancer cell lines. For example, triazole derivatives targeting Polo-like kinase 1 (Plk1) showed promising results with IC50 values indicating effective inhibition .
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. The thioamide group is often implicated in modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:
- Modification of the Triazole Moiety : Variations in substituents on the triazole ring significantly affect antibacterial potency .
- Thio Group Influence : The presence of sulfur in the structure often correlates with increased reactivity and biological activity .
Case Studies
Several studies have focused on compounds similar to this compound:
- Antimicrobial Study : A study demonstrated that triazole derivatives exhibited up to 16-fold higher activity against drug-resistant strains compared to traditional antibiotics .
- Anticancer Research : In vitro studies revealed that certain triazoloquinazolinones exhibited significant cytotoxic effects against HeLa cells with IC50 values as low as 0.5 μM .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C21H22N4O4S2
- Molecular Weight : 458.55 g/mol
- IUPAC Name : Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This compound features a triazolopyrimidine core and a benzo[b]thiophene moiety that are known for their diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar triazole structures often exhibit significant antimicrobial activity. For instance:
- Mechanism : These compounds may inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.
- Target Organisms : Effective against various strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Compounds derived from triazolopyrimidine structures have shown promise in anticancer applications:
- Mechanism : Induction of apoptosis and inhibition of cell proliferation.
- Research Findings : Studies have demonstrated significant cytotoxic effects against multiple cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its structural components:
- Mechanism : Inhibition of pro-inflammatory cytokines.
- Potential Applications : Could be beneficial in treating conditions associated with chronic inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activities of triazole derivatives similar to this compound:
- Anticancer Activity Study :
-
Antimicrobial Efficacy Research :
- Compounds with similar structures were tested against multiple bacterial strains and showed promising results in inhibiting growth .
- Anti-inflammatory Mechanism Exploration :
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further derivatization sites.
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioacetamide bridge serves as a potential site for nucleophilic substitution. For example, displacement with amines or thiols can generate modified derivatives.
| Nucleophile | Reaction Conditions | Product | Notes |
|---|---|---|---|
| Benzylamine | DMF, K₂CO₃, 80°C, 12 hrs | N-Benzyl-2-((7-oxo-triazolo[4,3-a]pyrimidin-3-yl)amino)acetamide analog | Steric hindrance may reduce efficiency |
| Sodium thiolate | EtOH, reflux, 6 hrs | Disulfide-linked dimer | Oxidation-prone |
Oxidation of the Thioether Group
The thioether bridge can oxidize to sulfoxide or sulfone derivatives under controlled conditions, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product (Oxidation State) | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C | Sulfoxide | High |
| mCPBA | DCM, 0°C → 25°C | Sulfone | Complete |
Cyclization Reactions
The acetamido group and adjacent functionalities may undergo cyclization to form fused heterocycles, as observed in structurally related tetrahydrobenzo[b]thiophene systems .
Example Reaction Pathway :
-
Base-mediated cyclization :
-
Conditions : KOH, ethanol, reflux.
-
Product : Fused triazolo-pyrimidinone-thieno[2,3-d]oxazin-4-one derivative.
-
Mechanism : Intramolecular nucleophilic attack of the amide nitrogen on the carbonyl group.
-
Reactivity of the Triazolo[4,3-a]pyrimidinone Core
The triazolo-pyrimidinone ring participates in electrophilic substitutions and ring-opening reactions:
-
Electrophilic aromatic substitution : Bromination or nitration at electron-deficient positions.
-
Ring-opening : Under strong alkaline conditions, the triazole ring may cleave to form pyrimidine-thiol intermediates.
Esterification/Transesterification
The ethyl ester group can undergo transesterification with higher alcohols (e.g., methanol, isopropyl alcohol) using acid or base catalysts .
| Alcohol | Catalyst | Conditions | Product Ester |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 8 hrs | Methyl ester derivative |
| Isopropyl alcohol | Ti(OiPr)₄ | 100°C, 12 hrs | Isopropyl ester derivative |
Amide Bond Functionalization
The acetamido group can be modified via:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydrobenzo[b]thiophene Derivatives
Compounds sharing the tetrahydrobenzo[b]thiophene scaffold but differing in substituents include:
Key Observations :
- The target compound's triazolo-pyrimidinone-thioacetamido group distinguishes it from derivatives with piperidine/piperazine substituents (e.g., IIIe, IIIc) .
- Piperazine/piperidine-substituted analogs exhibit higher melting points (196–236°C) compared to the target compound’s ester analog (IIIe, 80–82°C), suggesting greater crystallinity in carboxamide derivatives .
- The thioacetamido linkage in the target compound may enhance sulfur-mediated interactions (e.g., with enzymes or metal ions) compared to carboxamide or cyanoacetamido groups .
Triazolo-Pyrimidine and Fused Heterocycles
Triazolo[4,3-a]pyrimidinone Derivatives
- Ethyl 7-aryl-9-methyl[1,2,4]triazolo[2’’,3’’-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates (8a,b): These fused systems incorporate pyrido-thieno-pyrimidine cores, differing from the target compound’s benzo[b]thiophene backbone. Their synthesis via Method A involves cyclocondensation, yielding compounds with calculated elemental compositions (e.g., C, 55.14%; N, 16.92%) .
- 7-Ethyl-8-imino-4-methyl-2-phenyl-7,8-dihydropyrimido[3,2:4,5]thieno[2,3-d]pyrimidine (6a): Features a pyrimido-thieno-pyrimidine scaffold, synthesized via ethylamine-mediated cyclization.
Thiazolo[3,2-a]pyrimidine Derivatives
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A thiazolo-pyrimidine derivative with a flattened boat conformation (C5 deviation: 0.224 Å) and intermolecular C–H···O hydrogen bonding. Its crystal structure (monoclinic, P21/n) and synthesis via acetic anhydride reflux highlight differences in ring puckering and substituent effects compared to the target compound .
Reactivity and Functionalization Pathways
- The target compound’s thioacetamido bridge enables nucleophilic substitution or oxidation reactions, unlike carboxamide or cyanoacetamido groups in analogs (e.g., IIIb, IIIc) .
- Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one derivatives react with thiourea or benzoylhydrazine to form pyrimidinethiones or 1,2,4-triazoles, whereas the target compound’s triazolo-pyrimidinone moiety is pre-formed, limiting similar reactivity .
Q & A
Q. Optimization Strategies :
| Factor | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF or DMSO | High polarity improves solubility of intermediates |
| Temperature | 60–80°C (thioether step) | Prevents side reactions (e.g., hydrolysis) |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Removes unreacted starting materials |
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities .
- X-ray Crystallography : Resolves spatial configuration of the triazolo[4,3-a]pyrimidin-7-one ring .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Answer:
SAR studies focus on modifying three regions:
Triazolo[4,3-a]pyrimidin-7-one core :
- Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to improve enzyme-binding affinity .
Thioacetamido linker :
- Replace sulfur with selenium to modulate redox activity .
Tetrahydrobenzo[b]thiophene moiety :
Q. Example SAR Table :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| -CF₃ at C3 | 2× increase in kinase inhibition | |
| -Cl at C4 (thiophene) | Improved BBB penetration |
Advanced: What computational methods are used to predict binding modes and pharmacokinetic properties?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., cyclin-dependent kinases). Focus on hydrogen bonds between the acetamido group and kinase active sites .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- ADMET Prediction (SwissADME) :
Advanced: How should researchers resolve contradictions in reaction yields or biological data?
Answer:
Case Study : Inconsistent yields in amide coupling.
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low thioether yield | Switch from K₂CO₃ to NaH as base | |
| Impurities in final product | Use preparative HPLC (C18 column, MeCN/H₂O) |
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column Chromatography :
- Stationary phase: Silica gel (230–400 mesh).
- Mobile phase: Gradient of ethyl acetate/hexane (30:70 to 70:30) .
- Recrystallization : Use ethanol/water (8:2) to obtain high-purity crystals (>98%) .
- HPLC : For challenging separations, employ a C18 column with 0.1% TFA in acetonitrile/water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
